molecular formula C12H18N2O2 B12424783 3-Hydroxy-N-desethyl Lidocaine-d5

3-Hydroxy-N-desethyl Lidocaine-d5

Cat. No.: B12424783
M. Wt: 227.31 g/mol
InChI Key: YITCMQBVWIHTTA-SGEUAGPISA-N
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Description

3-Hydroxy-N-desethyl Lidocaine-d5 is a deuterated analog of 3-Hydroxy-N-desethyl Lidocaine, which is a metabolite of Lidocaine. Lidocaine is a widely used local anesthetic and antiarrhythmic drug. The deuterated form, this compound, is often used in scientific research for various analytical and pharmacokinetic studies due to its stable isotopic labeling .

Preparation Methods

3-Hydroxy-N-desethyl Lidocaine-d5 can be synthesized through the hydrogenation of Lidocaine using deuterated reagents. The specific synthetic routes and reaction conditions can be found in scientific literature, which typically involve the use of deuterium gas or deuterated solvents . Industrial production methods may vary, but they generally follow similar principles, ensuring high purity and yield of the deuterated compound.

Chemical Reactions Analysis

3-Hydroxy-N-desethyl Lidocaine-d5 undergoes various chemical reactions, including:

Scientific Research Applications

3-Hydroxy-N-desethyl Lidocaine-d5 is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Hydroxy-N-desethyl Lidocaine-d5 is similar to that of Lidocaine. It works by blocking sodium channels in the neuronal cell membrane, which inhibits the initiation and conduction of nerve impulses. This action results in the anesthetic and antiarrhythmic effects of the compound. The deuterated form is primarily used for research purposes to study the pharmacokinetics and metabolism of Lidocaine .

Comparison with Similar Compounds

3-Hydroxy-N-desethyl Lidocaine-d5 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its stable isotopic labeling, which makes it particularly useful in precise analytical studies and research applications.

Properties

Molecular Formula

C12H18N2O2

Molecular Weight

227.31 g/mol

IUPAC Name

N-(3-hydroxy-2,6-dimethylphenyl)-2-(1,1,2,2,2-pentadeuterioethylamino)acetamide

InChI

InChI=1S/C12H18N2O2/c1-4-13-7-11(16)14-12-8(2)5-6-10(15)9(12)3/h5-6,13,15H,4,7H2,1-3H3,(H,14,16)/i1D3,4D2

InChI Key

YITCMQBVWIHTTA-SGEUAGPISA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])NCC(=O)NC1=C(C=CC(=C1C)O)C

Canonical SMILES

CCNCC(=O)NC1=C(C=CC(=C1C)O)C

Origin of Product

United States

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